molecular formula C13H21NO4 B8026558 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester

6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester

Cat. No.: B8026558
M. Wt: 255.31 g/mol
InChI Key: RZIDCDXFSTUXMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. This process often employs reagents such as choline chloride and p-toluenesulfonic acid in a deep eutectic solvent (DES) as both the reaction medium and catalyst . The reaction conditions are designed to be efficient and sustainable, yielding high purity products.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the principles of green chemistry are often applied to minimize environmental impact and enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The Boc group protects the amino functionality, allowing selective reactions at other sites on the molecule. This protection is crucial for multi-step synthesis processes, ensuring that the desired reactions occur without interference from the amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester is unique due to its specific combination of functional groups, which provides distinct reactivity and stability profiles. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIDCDXFSTUXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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